
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . This method is favorable for industrial production as the starting raw materials are readily available, the synthesis route is simple, and a large quantity of byproducts is not produced .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Some common examples are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3 .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
FDA-Approved Drugs
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Results : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities . This article specially features and details the previous 20-year literature data, covering trifluoromethyl-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
Crop Protection
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Methods : The synthesis and applications of TFMP and its derivatives are used in the agrochemical industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Veterinary Products
- Application : Several TFMP derivatives are used in the veterinary industry .
- Methods : The synthesis and applications of TFMP and its derivatives are used in the veterinary industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
- Application : Trifluoromethylpyridines are used in the development of functional materials .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the material science industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the development of these materials .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the functional materials field, many applications are witnessed in electronics, agrochemicals, and catalysis .
Crop Protection
- Application : Incorporating pyridine in its structure, pyroxsulam retains the herbicidal properties of the 2-methoxy-4-(trifluoromethyl) parent compounds, while displaying more selective protection of wheat crops .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Pyroxsulam was introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
The safety data sheet for trifluoromethyl compounds suggests that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They are classified as flammable liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They may also cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The trifluoromethyl group is often used in the development of new methodologies for trifluoromethylation . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSICEHWFFMXFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617243 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
215798-14-4 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



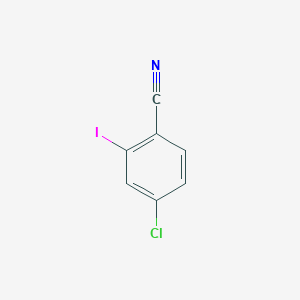
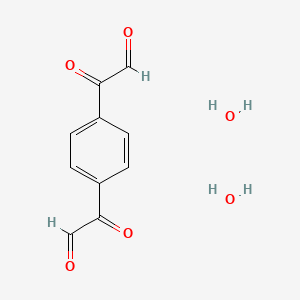

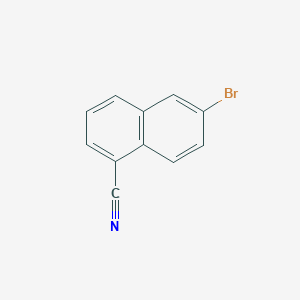
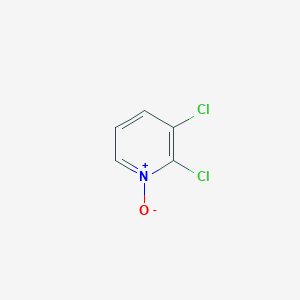
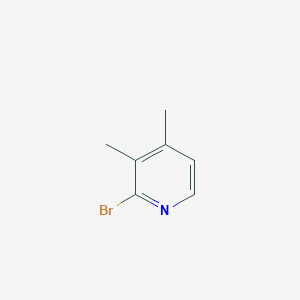
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
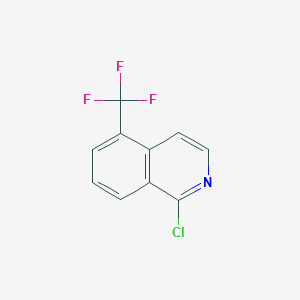

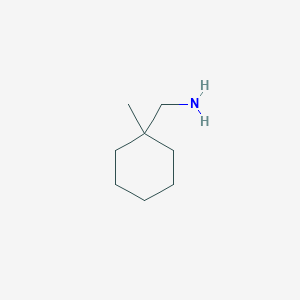
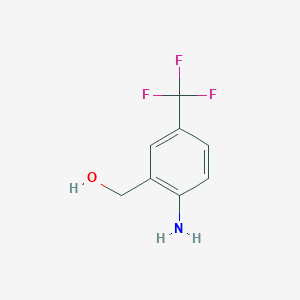
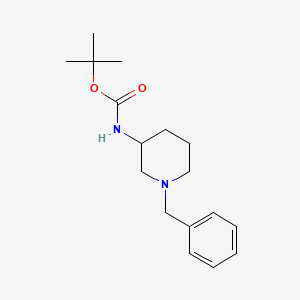
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)